N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is the cyclooxygenase enzymes, specifically COX-1 . Cyclooxygenase enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
This compound interacts with its targets, the cyclooxygenase enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the cyclooxygenase enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This can result in downstream effects such as a reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of cyclooxygenase enzymes . This can lead to a decrease in inflammation and pain .
Biochemical Analysis
Biochemical Properties
N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a role in biochemical reactions through its interaction with various enzymes and proteins. The anti-inflammatory activity of this compound is mediated chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Cellular Effects
This compound has been found to inhibit the proliferation of certain cancer cells . It decreases the activity of IL-6 and TNF-α, two key cytokines involved in inflammation and immune response . This compound also hinders cell migration , which could potentially limit the spread of cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It inhibits the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Temporal Effects in Laboratory Settings
Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .
Metabolic Pathways
It is known to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Preparation of 6-chlorobenzo[d]thiazol-2-ylamine: This intermediate is synthesized through the reaction of 6-chlorobenzothiazole with ammonia under specific conditions.
Formation of the carboxamide group: The intermediate is then reacted with 3-methylisoxazole-5-carboxylic acid chloride to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: It is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(benzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide: This compound lacks the chlorine substituent present in the target compound.
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide: This compound has a different substituent on the isoxazole ring.
The presence of the chlorine atom in this compound contributes to its unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c1-6-4-9(18-16-6)11(17)15-12-14-8-3-2-7(13)5-10(8)19-12/h2-5H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFJEAHJUKWJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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